molecular formula C14H23NO2 B2896376 N-(2,2-Diethyl-3-methoxycyclobutyl)-N-methylbut-2-ynamide CAS No. 2411289-74-0

N-(2,2-Diethyl-3-methoxycyclobutyl)-N-methylbut-2-ynamide

Cat. No. B2896376
CAS RN: 2411289-74-0
M. Wt: 237.343
InChI Key: TWVRWFCCYJFSPU-UHFFFAOYSA-N
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Description

N-(2,2-Diethyl-3-methoxycyclobutyl)-N-methylbut-2-ynamide, commonly known as DMCBY, is a chemical compound that has been of interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

Stereoselective Reactions

N-(2,2-Diethyl-3-methoxycyclobutyl)-N-methylbut-2-ynamide has been utilized in stereoselective reactions. For instance, its reactivity with pentacarbonyl[methoxy(2,2-diphenylethenyl)carbene]chromium in a stereoselective way has been demonstrated. This reaction involves insertion of the alkyne into the metal-carbene bond, leading to the formation of specific carbene-chromium complexes, as studied by Dötz, Fügen-Köster, and Neugebauer (1979) in their research (Dötz, Fügen-Köster, & Neugebauer, 1979).

Catalytic Synthesis

The compound has shown potential in catalytic synthesis applications. Saito, Saito, Shiro, and Sato (2011) explored its use in a ruthenium-catalyzed hydrovinylation-type cross-coupling with ethylene. This process is highly regioselective, yielding 2-aminobuta-1,3-diene derivatives. Such derivatives have further applications in synthesis, reacting with various dienophiles or singlet oxygen to form cyclic enamide derivatives (Saito, Saito, Shiro, & Sato, 2011).

Pharmaceutical Research

In the pharmaceutical domain, the compound has been explored for its potential in creating new classes of drugs. For example, novel antidiabetic arylsulfonamidothiazoles, which include derivatives of N-(2,2-Diethyl-3-methoxycyclobutyl)-N-methylbut-2-ynamide, have been investigated for their role in selectively inhibiting the 11beta-hydroxysteroid dehydrogenase type 1 enzyme. This inhibition is critical in attenuating hepatic gluconeogenesis, providing a pathway for treating type 2 diabetes as investigated by Barf et al. (2002) (Barf et al., 2002).

Chemical Synthesis and Characterization

Chemical synthesis and characterization of this compound have been extensively studied. Li, Xie, Shan, Sun, and Chen (2012) developed a method for the direct N-monomethylation of aromatic primary amines using methanol, which included compounds similar to N-(2,2-Diethyl-3-methoxycyclobutyl)-N-methylbut-2-ynamide. This method is attractive for its broad substrate scope and excellent selectivities, providing a pathway for efficient synthesis in both academic and industrial contexts (Li, Xie, Shan, Sun, & Chen, 2012).

properties

IUPAC Name

N-(2,2-diethyl-3-methoxycyclobutyl)-N-methylbut-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-6-9-13(16)15(4)11-10-12(17-5)14(11,7-2)8-3/h11-12H,7-8,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVRWFCCYJFSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(CC1OC)N(C)C(=O)C#CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-Diethyl-3-methoxycyclobutyl)-N-methylbut-2-ynamide

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